Phenol, 2-methoxy-4-propyl-, acetate
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Overview
Description
Phenol, 2-methoxy-4-propyl-, acetate is an organic compound with the molecular formula C12H16O3. It is also known by other names such as Aceteugenol and Eugenyl acetate . This compound is characterized by the presence of a phenol group substituted with a methoxy group at the second position and a propyl group at the fourth position, with an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-propyl-, acetate can be synthesized through the acetylation of 2-methoxy-4-propylphenol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to manage the exothermic nature of the reaction. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-propyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The methoxy and propyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 2-methoxy-4-propyl-, acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-propyl-, acetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects .
Comparison with Similar Compounds
Phenol, 2-methoxy-4-propyl-, acetate can be compared with similar compounds such as:
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar structure but with an allyl group instead of a propyl group.
Phenol, 2-methoxy-, acetate: Lacks the propyl group, making it less hydrophobic.
Phenol, 4-propyl-, acetate: Lacks the methoxy group, affecting its reactivity and solubility.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
33943-26-9 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2-methoxy-4-propylphenyl) acetate |
InChI |
InChI=1S/C12H16O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
IXIJPFDYLOLJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC(=O)C)OC |
Origin of Product |
United States |
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